molecular formula C8H8O4 B117560 (S)-Patulin Methyl Ether CAS No. 123251-09-2

(S)-Patulin Methyl Ether

Cat. No.: B117560
CAS No.: 123251-09-2
M. Wt: 168.15 g/mol
InChI Key: VPGCSEQPAOOVGQ-QMMMGPOBSA-N
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Description

(S)-Patulin Methyl Ether is an organic compound belonging to the class of ethers. It is a derivative of patulin, a mycotoxin produced by certain species of Penicillium, Aspergillus, and Byssochlamys. The compound is characterized by the presence of a methyl ether group attached to the patulin structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Patulin Methyl Ether typically involves the methylation of patulin. One common method is the Williamson Ether Synthesis, where patulin is reacted with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate alkoxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts can enhance the efficiency of the methylation reaction, reducing the reaction time and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions: (S)-Patulin Methyl Ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ether group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methyl ether group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers with different alkyl or aryl groups.

Scientific Research Applications

(S)-Patulin Methyl Ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Patulin Methyl Ether involves its interaction with cellular targets, leading to various biological effects. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, it can interact with cellular membranes, altering their permeability and affecting cell viability .

Comparison with Similar Compounds

    Patulin: The parent compound, known for its mycotoxic properties.

    Methyl Patulin: Another methylated derivative of patulin.

    Ethyl Patulin: An ethylated derivative with similar properties.

Uniqueness: (S)-Patulin Methyl Ether is unique due to its specific methyl ether group, which imparts distinct chemical and biological properties compared to other derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-10-8-5-4-7(9)12-6(5)2-3-11-8/h2,4,8H,3H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGCSEQPAOOVGQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=CC(=O)OC2=CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C2=CC(=O)OC2=CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559302
Record name (4S)-4-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123251-09-2
Record name (4S)-4-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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